2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an acetamide group, and a phenyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrazole ring suggests that the compound could have aromatic properties . The acetamide group could form hydrogen bonds with other molecules, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, condensation, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Anticancer Activity
- A study explored the synthesis of 1H-inden-1-one substituted acetamide derivatives, revealing their potential anticancer activities. The synthesized compounds, including derivatives related to the specified compound, showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, suggesting their utility in cancer research (Karaburun et al., 2018).
Synthesis and Spectroscopic Characterization
- Another investigation involved the synthesis and characterization of a compound closely related to the specified molecule, demonstrating the utility of such compounds in developing new chemical entities with potential therapeutic applications (Salian et al., 2017).
Anti-inflammatory Activity
- Research on N-(3-chloro-4-fluorophenyl)acetamide derivatives highlighted their anti-inflammatory properties. Such studies contribute to the development of new anti-inflammatory agents, showing the broader implications of researching compounds within the same chemical family (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives were synthesized and evaluated for their ability to form coordination complexes with metal ions, exhibiting significant antioxidant activity. This research suggests the compound's potential role in developing new antioxidant agents (Chkirate et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-[(4-propan-2-ylphenyl)methyl]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11(2)13-5-3-12(4-6-13)10-19-14(7-8-17-19)18-15(20)9-16/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXGLIBNYJJXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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